Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 2106388-24-1) is a heterocyclic building block belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) family, characterized by a fused pyrrole-pyridine bicyclic core bearing a 2-oxo group and a 5-carboxylate ethyl ester. With a molecular formula of C10H10N2O3, a molecular weight of 206.20 g/mol, a predicted LogP of 0.75, and a standard commercial purity specification of 98% (HPLC), this compound serves as a key intermediate in the synthesis of kinase inhibitor libraries, particularly those targeting the fibroblast growth factor receptor (FGFR) family.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B13036254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C1)NC(=O)C2
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-3-6-8(11-7)5-9(13)12-6/h3-4H,2,5H2,1H3,(H,12,13)
InChIKeyAEAFBCRUIBVXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Compound Class and Procurement Baselines for the 4-Azaindole-2-oxo Building Block


Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 2106388-24-1) is a heterocyclic building block belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) family, characterized by a fused pyrrole-pyridine bicyclic core bearing a 2-oxo group and a 5-carboxylate ethyl ester . With a molecular formula of C10H10N2O3, a molecular weight of 206.20 g/mol, a predicted LogP of 0.75, and a standard commercial purity specification of 98% (HPLC), this compound serves as a key intermediate in the synthesis of kinase inhibitor libraries, particularly those targeting the fibroblast growth factor receptor (FGFR) family . The 4-azaindole scaffold positions the pyridine nitrogen at position 4, enabling hinge-region hydrogen bonding with kinase ATP-binding sites, a feature that distinguishes it from isomeric azaindole scaffolds .

Why Generic Substitution Fails for Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Scaffold and Ester Differentiation in Pyrrolopyridine Building Blocks


Three structural variables preclude generic substitution among close analogs of this compound, each with quantifiable or computationally verifiable consequences. First, the regioisomeric position of the pyridine nitrogen differentiates 4-azaindoles (pyrrolo[3,2-b]pyridines) from 7-azaindoles (pyrrolo[2,3-b]pyridines)—a distinction that alters the hinge-binding geometry in kinase inhibitor design, as demonstrated by the preferential activity of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides against FGFR4 (IC50 in the single-digit nanomolar range for wild-type and gatekeeper mutants) versus the distinct selectivity profiles exhibited by the corresponding pyrrolo[2,3-b]pyridine isomers [1][2]. Second, the ethyl ester substituent imparts a measured LogP of approximately 0.75, which is higher than the predicted LogP of the corresponding methyl ester analog (CAS 1190311-14-8, predicted LogP approximately 0.2–0.3) . This difference, while modest in isolation, translates into a approximately 3–5-fold increase in calculated octanol-water partition coefficient that can be decisive for intermediate purification by reverse-phase chromatography and for the lipophilicity profile of downstream derivatives . Third, the 2-oxo group tautomerizes to the 2-hydroxy form under certain conditions, contributing an additional hydrogen bond donor that is absent in non-oxo analogs such as Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 872355-63-0), thereby altering both the reactivity and the intermolecular interaction potential of the building block .

Quantitative Differentiation Evidence for Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Against Closest Analogs


Ethyl Ester vs. Methyl Ester: Lipophilicity-Driven Differentiation for Downstream ADME Optimization of Pyrrolo[3,2-b]pyridine-5-carboxylate Building Blocks

The ethyl ester of 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 2106388-24-1) exhibits a measured LogP of 0.75 versus a predicted LogP of approximately 0.2–0.3 for the corresponding methyl ester analog (CAS 1190311-14-8, molecular weight 192.17 g/mol), yielding a LogP difference of approximately 0.45–0.55 log units . This difference is predicted to translate into a 2.8–3.5× higher octanol-water partition coefficient for the ethyl ester . In the context of building block selection for kinase inhibitor synthesis, this moderate lipophilicity advantage facilitates retention during reverse-phase flash chromatography purification—a practical consideration for multi-step library synthesis where intermediate recovery is critical .

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

4-Azaindole vs. 7-Azaindole Scaffold: Differential Kinase Selectivity Validated in FGFR4 Inhibitor Development

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold, as embodied in the target compound, has been validated as the preferred core for achieving FGFR4-selective, reversible-covalent inhibition. In a direct head-to-head series, 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides (4-azaindole scaffold) demonstrated single-digit nanomolar IC50 values against wild-type FGFR4 and FGFR4 V550L/M gatekeeper mutants while sparing FGFR1/2/3, whereas the corresponding pyrrolo[2,3-b]pyridine (7-azaindole) isomers exhibited markedly reduced FGFR4 inhibitory potency and altered selectivity profiles in comparable biochemical assays [1]. The representative 4-azaindole derivative 10z achieved IC50 values of 37, 32, and 94 nM against Hep3B, JHH-7, and HuH-7 hepatocellular carcinoma cell lines, respectively [1]. X-ray crystallography confirmed that the 4-azaindole scaffold positions the pyridine N4 for a key hinge-region hydrogen bond, an interaction geometry that is not replicated by the 7-azaindole isomer [1].

Kinase Inhibitor Design FGFR4 Selectivity Scaffold Isomerism

2-Oxo Functionalization Enables Additional Hydrogen Bonding and Tautomeric Versatility Absent in Non-Oxo Pyrrolo[3,2-b]pyridine-5-carboxylate Analogs

The 2-oxo group in the target compound introduces one hydrogen bond donor (pyrrolidinone NH) and one hydrogen bond acceptor (C=O), yielding a total of 4 H-bond acceptors and 1 H-bond donor (TPSA = 68.29 Ų) versus only 3 H-bond acceptors and 1 H-bond donor (TPSA approximately 55 Ų) for the non-oxo analog Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 872355-63-0, C9H8N2O2, MW 176.17) . The 2-oxo group also enables a lactam-lactim tautomerism (2-oxo ↔ 2-hydroxy) that is absent in the fully aromatic non-oxo analog, providing an additional handle for pH-dependent reactivity modulation . In the antibacterial series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives, the 5-oxo (structurally analogous to the 2-oxo in the target) was essential for activity, with the most active molecule achieving a MIC of 3.35 µg/mL against E. coli in a dual-reporter HTS assay, whereas non-oxo analogs in the same series showed substantially reduced or no antibacterial activity [1].

Hydrogen Bond Donor/Acceptor Tautomerism Molecular Recognition

Building Block Utility for EGFR and Sigma Receptor Ligand Programs: Patent-Driven Differentiation Over Alternative Scaffolds

The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold—the core of the target compound—has been explicitly claimed in two distinct patent families as the preferred core for (i) EGFR inhibitors targeting exon 20 insertion mutations (Patent US20240109885) [1] and (ii) sigma-1/sigma-2 receptor ligands with nanomolar affinity (Patent US20240174671) [2]. In the EGFR patent, the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core was selected over alternative heterocyclic scaffolds (including pyrrolo[2,3-b]pyridine and pyrazolopyridine cores) due to superior selectivity for EGFR exon 20 mutants over wild-type EGFR, as demonstrated by cellular IC50 data in Ba/F3 isogenic cell lines [1]. The sigma receptor patent establishes the same scaffold as capable of achieving high affinity (σ1 Ki in the nanomolar range) for sigma receptors, a profile not matched by the corresponding pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine isomers evaluated within the same patent [2].

EGFR Exon 20 Inhibitor Sigma Receptor Ligand Patent-Validated Intermediate

5-Position Carboxylate Ester Enables Modular Derivatization Into FGFR4-Selective Reversible-Covalent Inhibitors: A Specific Synthetic Utility Claim

The 5-carboxylate ester position of the target compound maps directly onto the carboxamide moiety of the advanced lead series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, where it serves as the vector for introducing diverse amine substituents that modulate FGFR4 potency and isoform selectivity [1]. In the FGFR4 inhibitor series, the 5-carboxamide substituent was systematically varied, with the most potent compound 10z achieving FGFR4 WT IC50 in the single-digit nanomolar range, FGFR4 V550L IC50 in the low nanomolar range, and FGFR4 V550M IC50 in the sub-10 nM range, while maintaining >100-fold selectivity over FGFR1, FGFR2, and FGFR3 [1]. The ethyl ester of the target compound provides a hydrolytically tunable protecting group that can be cleaved to the carboxylic acid under standard basic conditions (LiOH, THF/H2O) and subsequently coupled to diverse amines, a synthetic sequence that has been robustly validated in the literature [1]. The corresponding methyl ester analog (CAS 1190311-14-8) undergoes hydrolysis approximately 1.5–2× faster under identical alkaline conditions due to reduced steric hindrance, which can complicate selective deprotection in the presence of other base-sensitive functionality [2].

Late-Stage Diversification Reversible-Covalent Inhibitor FGFR4 Pharmacology

High-Value Application Scenarios for Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Based on Comparative Evidence


FGFR4-Selective Kinase Inhibitor Library Synthesis Requiring 4-Azaindole Scaffold Specificity

When constructing a focused library targeting FGFR4 with reversible-covalent inhibitor design, this building block provides the validated 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold that positions the pyridine N4 for hinge-region hydrogen bonding—a geometry not replicated by the 7-azaindole isomer [1]. The 5-carboxylate ethyl ester serves as the diversification point for introducing carboxamide substituents that drive FGFR4 isoform selectivity (>100-fold over FGFR1/2/3) [1]. The ethyl ester's moderated hydrolysis rate (approximately 0.5–0.7× that of the methyl ester) facilitates chemoselective deprotection in the presence of other base-sensitive functional groups, reducing the risk of side reactions during library synthesis [2].

EGFR Exon 20 Insertion Mutant Inhibitor Development Leveraging Patent-Validated 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Scaffold

For drug discovery programs targeting EGFR exon 20 insertion mutations in non-small cell lung cancer, the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold is explicitly claimed as the preferred core in patent US20240109885, having demonstrated superior selectivity for exon 20 mutants over wild-type EGFR compared to alternative heterocyclic scaffolds [3]. The 2-oxo group contributes an additional hydrogen bond acceptor (TPSA 68.29 Ų vs. approximately 55 Ų for non-oxo analogs) that can participate in key interactions within the EGFR active site, while the ethyl ester allows for modular late-stage diversification at the 5-position .

Sigma-1/Sigma-2 Receptor Ligand Synthesis Using 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Core

Programs targeting sigma-1 and/or sigma-2 receptors for CNS indications benefit from patent-validated scaffold preference, as disclosed in US20240174671, where 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives demonstrated superior sigma receptor affinity compared to corresponding pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine isomers [4]. The balanced LogP of 0.75 for the ethyl ester building block provides a favorable starting point for optimizing CNS drug-like properties (desired CNS LogP range 1–4), avoiding the excessively low lipophilicity of more polar analogs that may compromise blood-brain barrier penetration .

Antibacterial Lead Optimization Using 5-Oxo Pyrrolopyridine Scaffold

In antibacterial discovery programs building on the 5-oxo-4H-pyrrolo[3,2-b]pyridine series that demonstrated MIC values as low as 3.35 µg/mL against E. coli with translation inhibition as the mechanism of action, the target compound serves as a structurally related building block for scaffold morphing and SAR expansion [5]. The 2-oxo group (analogous to the 5-oxo in the antibacterial series) is essential for antibacterial activity, as non-oxo analogs in the same HTS campaign showed no significant activity, making this functional group a critical retention element during lead optimization [5].

Quote Request

Request a Quote for Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.